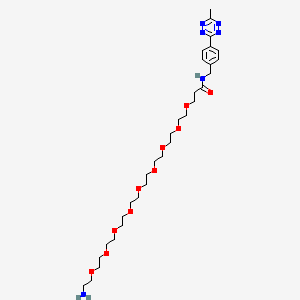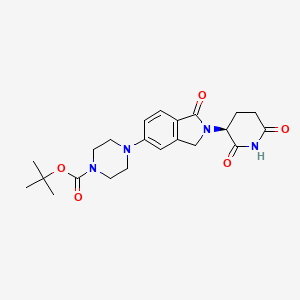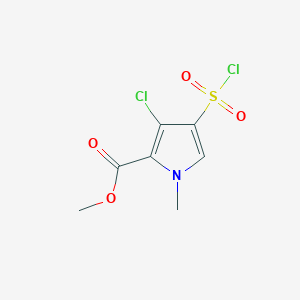![molecular formula C32H43F3N2O6 B14052066 2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)
2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound with a unique structure that includes hexyloxy groups, a trifluoroacetamido group, and a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The hexyloxy and trifluoroacetamido groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The biphenyl core provides structural stability and facilitates interactions with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(hexyloxy)phenyl boronic acid: Shares the hexyloxy groups but lacks the trifluoroacetamido and biphenyl components.
2,6-Bis(4-methoxy-phenyl)-4-phenyl-pyranylium tetrafluoro borate: Contains a similar aromatic structure but differs in functional groups and overall structure.
Uniqueness
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its combination of hexyloxy, trifluoroacetamido, and biphenyl groups, which confer specific chemical and biological properties not found in similar compounds .
Propiedades
Fórmula molecular |
C32H43F3N2O6 |
|---|---|
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
4-hexoxy-3-[2-hexoxy-5-[4-[(2,2,2-trifluoroacetyl)amino]butylcarbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C32H43F3N2O6/c1-3-5-7-11-19-42-27-15-13-23(29(38)36-17-9-10-18-37-31(41)32(33,34)35)21-25(27)26-22-24(30(39)40)14-16-28(26)43-20-12-8-6-4-2/h13-16,21-22H,3-12,17-20H2,1-2H3,(H,36,38)(H,37,41)(H,39,40) |
Clave InChI |
CUDBCRXQKPDSMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=C(C=C1)C(=O)NCCCCNC(=O)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)

![(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2](/img/structure/B14052035.png)
![2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)



![(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B14052056.png)
